4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
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Overview
Description
4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with piperazine under basic conditions to form the intermediate 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine. This intermediate is then reacted with a pyrimidine derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines. Substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler analog with similar chemical properties but lacking the piperazine and pyrimidine rings.
4-(Trifluoromethyl)pyrimidine: Another analog with the trifluoromethyl group attached to a pyrimidine ring.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine is unique due to its combination of a trifluoromethyl-substituted pyridine, a piperazine ring, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c15-14(16,17)11-1-4-19-13(9-11)22-7-5-21(6-8-22)12-2-3-18-10-20-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYJPFREGARTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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